molecular formula C13H16N4 B3030010 1-(Quinazolin-4-yl)piperidin-4-amine CAS No. 853680-04-3

1-(Quinazolin-4-yl)piperidin-4-amine

Cat. No.: B3030010
CAS No.: 853680-04-3
M. Wt: 228.29
InChI Key: XZOKWLMJJODVFF-UHFFFAOYSA-N
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Description

“1-(Quinazolin-4-yl)piperidin-4-amine” belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

The synthesis of quinazolin-4 (1H)-ones, which are related to “this compound”, has been achieved via amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones has been proposed .


Molecular Structure Analysis

The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Studies on the synthesis of these compounds are widely conducted. Herein, a novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones is proposed .

Scientific Research Applications

Anti-tubercular Agent

A study by Odingo et al. (2014) focused on the synthesis and evaluation of the 2,4-diaminoquinazoline series as potential anti-tubercular agents. Their investigation revealed that the quinazoline moiety, when combined with a piperidine at the 2-position, showed promising results in inhibiting Mycobacterium tuberculosis growth. They observed bactericidal activity against both replicating and non-replicating M. tuberculosis, suggesting the compound's potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Insecticidal Efficacy

El-Shahawi et al. (2016) synthesized novel bis quinazolin-4(3H)-one derivatives, including those with a piperidine moiety, and evaluated their insecticidal efficacy. Their research showed that these compounds, characterized by spectral analysis, had a significant impact as insecticides, highlighting their potential in agricultural applications (El-Shahawi et al., 2016).

CCR4 Antagonists for Anti-inflammatory Activity

Yokoyama et al. (2009) explored the synthesis and structure-activity relationship of 2-aminoquinazolines as CCR4 antagonists. They found that substituting the pyrrolidine moiety with a piperidine in these compounds led to strong inhibition of chemotaxis and anti-inflammatory activity in animal models. This research points to the potential of such compounds in treating inflammatory diseases (Yokoyama et al., 2009).

Antihypertensive Agents

Takai et al. (1986) synthesized a series of piperidine derivatives with a quinazoline ring system and tested them for antihypertensive activity. They discovered that certain compounds in this series produced significant hypotension in spontaneously hypertensive rat models, indicating their potential use as antihypertensive agents (Takai et al., 1986).

Antimalarial Drug Lead

Mizukawa et al. (2021) conducted a study on 6,7-dimethoxyquinazoline-2,4-diamines, a class of compounds which includes 1-(Quinazolin-4-yl)piperidin-4-amine, for their antimalarial activity. Their research led to the discovery of a compound with high antimalarial activity, marking it as a promising antimalarial drug lead (Mizukawa et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Biochemical Analysis

Biochemical Properties

Quinazolinone derivatives, which are closely related, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some quinazolinone derivatives have shown antimicrobial and biofilm inhibition effects .

Cellular Effects

Related quinazolinone derivatives have shown considerable antiproliferative activity against various human cancer cell lines . They have also been found to inhibit biofilm formation in Pseudomonas aeruginosa .

Molecular Mechanism

Related quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Temporal Effects in Laboratory Settings

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Dosage Effects in Animal Models

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Metabolic Pathways

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Transport and Distribution

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Subcellular Localization

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Properties

IUPAC Name

1-quinazolin-4-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKWLMJJODVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294404
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-04-3
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853680-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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